1-(quinolin-2-ylmethyl)piperidine-4-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

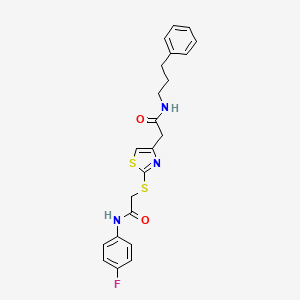

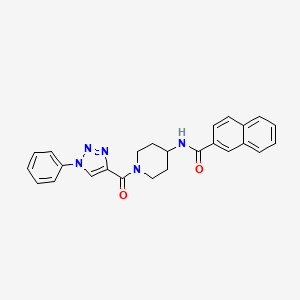

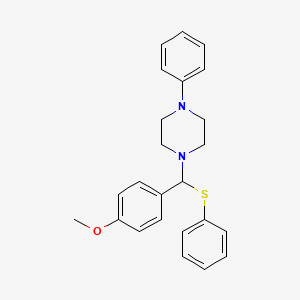

“1-(quinolin-2-ylmethyl)piperidine-4-carboxylic Acid” is a compound that consists of a piperidine ring with a carboxylic acid moiety . It has a molecular formula of C16H18N2O2.

Synthesis Analysis

The synthesis of quinoline compounds, such as “1-(quinolin-2-ylmethyl)piperidine-4-carboxylic Acid”, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of “1-(quinolin-2-ylmethyl)piperidine-4-carboxylic Acid” includes a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring . The compound also contains a piperidine ring with a carboxylic acid moiety .Chemical Reactions Analysis

Quinoline compounds are known for their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.332. More specific physical and chemical properties were not found in the search results.科学的研究の応用

Antibacterial and Antimicrobial Applications

Antibacterial Agents : A variety of fluoroquinolone derivatives have been synthesized, incorporating 1-(quinolin-2-ylmethyl)piperidine-4-carboxylic acid, showing promising antibacterial activity against multiple bacterial strains including Staphylococcus aureus and Staphylococcus epidermidis. Certain derivatives exhibited comparable efficacy to established antibiotics like ciprofloxacin and vancomycin (Huang et al., 2010), (Srinivasan et al., 2010).

Antifungal and Antimicrobial Agents : Compounds with the 1-(quinolin-2-ylmethyl)piperidine-4-carboxylic acid moiety were also synthesized and assessed for antifungal and antimicrobial activities, revealing significant inhibitory effects against various bacterial and fungal strains including Candida albicans and Cryptococcous neoformans (Srinivasan et al., 2010), (Ashok et al., 2014).

Anticancer and Antiproliferative Applications

Anticancer Activity : Novel quinoline analogues, including 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, demonstrated notable antiproliferative effects against various human cancer cell lines, suggesting their potential as chemotherapeutic agents (Harishkumar et al., 2018).

Selective EGFR Blockers : Some synthesized quinoline derivatives showed not only anticancer activity but also selectivity against epidermal growth factor receptor-tyrosine kinase (EGFR-TK), making them interesting candidates for targeted cancer therapies (Kumar et al., 2021).

Enzyme Inhibition for Therapeutic Applications

- Fatty Acid Amide Hydrolase Inhibition : Certain derivatives have been identified as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in degrading signaling lipids. These inhibitors could potentially be used for treating pain, inflammation, and other central nervous system disorders, without the side effects commonly associated with direct cannabinoid receptor agonists (Ahn et al., 2007).

作用機序

将来の方向性

特性

IUPAC Name |

1-(quinolin-2-ylmethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(20)13-7-9-18(10-8-13)11-14-6-5-12-3-1-2-4-15(12)17-14/h1-6,13H,7-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKNLTGMLNVGPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(quinolin-2-ylmethyl)piperidine-4-carboxylic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2635612.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2635616.png)

![3,4-dimethyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2635627.png)

![3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2635628.png)